molecular formula C11H9ClN2O B13898723 2-chloro-5-(1-methyl-1H-pyrazol-3-yl)benzaldehyde

2-chloro-5-(1-methyl-1H-pyrazol-3-yl)benzaldehyde

Katalognummer: B13898723
Molekulargewicht: 220.65 g/mol
InChI-Schlüssel: IYMWCDCBUKRQDN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-chloro-5-(1-methyl-1H-pyrazol-3-yl)benzaldehyde is an organic compound that belongs to the class of benzaldehydes substituted with a pyrazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both the chloro and pyrazole groups in its structure makes it a versatile intermediate for the synthesis of more complex molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-(1-methyl-1H-pyrazol-3-yl)benzaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

2-chloro-5-(1-methyl-1H-pyrazol-3-yl)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products Formed

    Oxidation: 2-chloro-5-(1-methyl-1H-pyrazol-3-yl)benzoic acid

    Reduction: 2-chloro-5-(1-methyl-1H-pyrazol-3-yl)benzyl alcohol

    Substitution: Various substituted derivatives depending on the nucleophile used

Wirkmechanismus

The mechanism of action of 2-chloro-5-(1-methyl-1H-pyrazol-3-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity . The molecular targets and pathways involved can vary widely depending on the specific derivative and its intended use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-chloro-5-(1-methyl-1H-pyrazol-3-yl)benzaldehyde is unique due to the presence of both the chloro and pyrazole groups, which confer specific reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of more complex molecules with tailored properties.

Eigenschaften

Molekularformel

C11H9ClN2O

Molekulargewicht

220.65 g/mol

IUPAC-Name

2-chloro-5-(1-methylpyrazol-3-yl)benzaldehyde

InChI

InChI=1S/C11H9ClN2O/c1-14-5-4-11(13-14)8-2-3-10(12)9(6-8)7-15/h2-7H,1H3

InChI-Schlüssel

IYMWCDCBUKRQDN-UHFFFAOYSA-N

Kanonische SMILES

CN1C=CC(=N1)C2=CC(=C(C=C2)Cl)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.